molecular formula C15H14ClFN2O4S B2611135 3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 324545-15-5

3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2611135
CAS No.: 324545-15-5
M. Wt: 372.8
InChI Key: FPODAPDTEHNPMA-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including a chlorofluorophenyl group, a dioxidotetrahydrothiophenyl group, and a methylisoxazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorofluorophenyl intermediate, followed by the introduction of the dioxidotetrahydrothiophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the isoxazole ring and the carboxamide group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorofluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its structural features suggest it could interact with specific molecular targets, making it a candidate for the treatment of various diseases. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, triggering signaling cascades that lead to physiological effects.

    Pathway Modulation: The compound could influence various cellular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide include other isoxazole derivatives, such as:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
  • 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxamide
  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4S/c1-8-12(15(20)18-9-5-6-24(21,22)7-9)14(19-23-8)13-10(16)3-2-4-11(13)17/h2-4,9H,5-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPODAPDTEHNPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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